(4-((2-Methylpyrrolidin-1-yl)methyl)phenyl)boronic acid
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Overview
Description
(4-((2-Methylpyrrolidin-1-yl)methyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a (2-methylpyrrolidin-1-yl)methyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-Methylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, 2-methylpyrrolidine, is reacted with a suitable electrophile to introduce the (2-methylpyrrolidin-1-yl)methyl group.
Borylation: The intermediate is then subjected to a borylation reaction, where a boronic acid group is introduced. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules
Properties
Molecular Formula |
C12H18BNO2 |
---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
[4-[(2-methylpyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-10-3-2-8-14(10)9-11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 |
InChI Key |
JHKRPFZCBBJBTB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2C)(O)O |
Origin of Product |
United States |
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